Disodium phenyl phosphate

Catalog No.
S1894831
CAS No.
3279-54-7
M.F
C6H7NaO4P
M. Wt
197.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium phenyl phosphate

CAS Number

3279-54-7

Product Name

Disodium phenyl phosphate

IUPAC Name

disodium;phenyl phosphate

Molecular Formula

C6H7NaO4P

Molecular Weight

197.08 g/mol

InChI

InChI=1S/C6H7O4P.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);

InChI Key

YXDQIUYZDWYOQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(O)O.[Na]

Substrate for Phosphatase Assays

One of the primary applications of disodium phenyl phosphate is as a substrate in enzyme assays for phosphatases. Phosphatases are a class of enzymes that remove phosphate groups from molecules. By measuring the rate of hydrolysis (breakdown) of DSPP by phosphatases, researchers can determine the activity of these enzymes in various biological samples. This information is crucial for understanding cellular processes, diagnosing diseases, and developing new drugs [].

Here's why DSPP is a good substrate for phosphatase assays:

  • Specificity: The phenyl group attached to the phosphate group in DSPP provides a degree of specificity for certain types of phosphatases. This allows researchers to target specific enzymes within a complex mixture.
  • Solubility: Disodium phenyl phosphate is highly soluble in water, making it easy to prepare solutions for enzymatic assays.
  • Detectable Products: The breakdown of DSPP by phosphatases releases a free phenol molecule, which can be easily detected using various methods like spectrophotometry or chromatography [].

Model Compound for Flame Retardant Studies

Disodium phenyl phosphate has been used as a model compound to study the mechanism of action of phosphoric acid-based flame retardants. These flame retardants work by interfering with the combustion process, preventing the spread of fire. By studying how DSPP interacts with these flame retardants, researchers can gain insights into their effectiveness and potential environmental impact [].

Research on Antioxidant Activity and Other Applications

Disodium phenyl phosphate has also been used in various other research applications, including:

  • Studies on the antioxidant activity of phenolic compounds: Researchers have investigated the ability of DSPP to interact with and potentially enhance the antioxidant properties of certain phenolic compounds found in plants.
  • Investigation of antifoam agents and emulsifiers: DSPP has been used to study the mechanisms by which antifoam agents prevent foaming and how emulsifiers stabilize mixtures of immiscible liquids.

Disodium phenyl phosphate is a chemical compound with the molecular formula C6H5Na2O4P\text{C}_6\text{H}_5\text{Na}_2\text{O}_4\text{P} and a molecular weight of approximately 254.09 g/mol. It appears as a white crystalline powder and is soluble in water, making it useful in various chemical applications. This compound is primarily utilized in biochemical assays, particularly for the detection of phosphatases, due to its ability to release phenol upon hydrolysis, which can be quantitatively measured .

DSPP's primary mechanism of action lies in its role as a substrate for phosphatases. By mimicking the natural phosphate groups found in biological molecules, DSPP allows researchers to study the activity and specificity of these enzymes [].

Studies have employed DSPP to investigate various phosphatases, including alkaline phosphatases and acid phosphatases, involved in different cellular processes []. By measuring the rate of DSPP hydrolysis, researchers can gain insights into enzyme function and potential drug development targeting specific phosphatases.

DSPP is generally considered a safe compound with low toxicity []. However, it's recommended to handle it with standard laboratory precautions, including wearing gloves and eye protection to avoid skin and eye contact.

Disodium phenyl phosphate undergoes hydrolysis in aqueous solutions, producing phenol and disodium phosphate. The reaction can be represented as follows:

C6H5Na2O4P+H2OC6H5OH+Na2HPO4\text{C}_6\text{H}_5\text{Na}_2\text{O}_4\text{P}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{OH}+\text{Na}_2\text{HPO}_4

This hydrolysis reaction is catalyzed by various enzymes, including phosphatases, which are crucial for biological processes such as signal transduction and metabolic regulation . The stability of disodium phenyl phosphate can be affected by heat treatment and storage conditions, influencing its efficacy in assays .

Disodium phenyl phosphate serves as a substrate for phosphatases, enzymes that catalyze the removal of phosphate groups from molecules. Its biological activity is significant in studies related to enzyme kinetics and metabolic pathways. The hydrolysis of disodium phenyl phosphate to phenol can be monitored to assess phosphatase activity, making it a valuable tool in biochemical research . Additionally, the compound has been investigated for its antimicrobial properties, suggesting potential applications in food safety and preservation .

The synthesis of disodium phenyl phosphate typically involves the reaction of phenol with phosphorus oxychloride or phosphoric acid in the presence of sodium hydroxide. The general synthetic pathway can be summarized as follows:

  • Formation of Phenyl Phosphate: Reacting phosphorus oxychloride with phenol.
  • Neutralization: Adding sodium hydroxide to neutralize the reaction mixture.
  • Crystallization: Isolating disodium phenyl phosphate by crystallization from the resulting solution.

This method allows for the production of high-purity disodium phenyl phosphate suitable for laboratory use .

Disodium phenyl phosphate has several applications across different fields:

  • Biochemical Assays: Used as a substrate in assays to measure phosphatase activity.
  • Food Industry: Employed in detecting phosphates in milk and other dairy products.
  • Pharmaceutical Research: Investigated for potential antimicrobial properties and interactions with proteins and dyes .

Studies have shown that disodium phenyl phosphate interacts with various biomolecules, including proteins and enzymes. These interactions are critical for understanding enzyme mechanisms and developing inhibitors or activators that can modulate biological pathways. For instance, its hydrolysis product, phenol, can affect protein stability and function . Furthermore, research into its stability under different conditions has highlighted its potential role in preserving enzyme activity over time .

Disodium phenyl phosphate belongs to a broader class of organophosphates. Below is a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
Disodium Phenyl PhosphateC6H5Na2O4P\text{C}_6\text{H}_5\text{Na}_2\text{O}_4\text{P}Hydrolyzes to release phenol; used in phosphatase assays
Sodium Phenyl PhosphateC6H5NaO4P\text{C}_6\text{H}_5\text{Na}\text{O}_4\text{P}Monosodium salt; less soluble than disodium variant
Triphenyl PhosphateC18H15O4P\text{C}_{18}\text{H}_{15}\text{O}_4\text{P}Non-polar; used as a flame retardant
Phenyl PhosphateC6H7O4P\text{C}_6\text{H}_7\text{O}_4\text{P}Less soluble; different biological activity profile

Disodium phenyl phosphate's unique property lies in its dual role as both a substrate for enzymatic reactions and an indicator for phosphatase activity, setting it apart from other similar compounds that may not exhibit such specific interactions or applications .

Molecular Structure and Bonding Patterns

Disodium phenyl phosphate exhibits a characteristic molecular structure with the chemical formula C₆H₅Na₂O₄P and a molecular weight of 218.05 grams per mole [1] [2] [3]. The compound features a central phosphorus atom in tetrahedral coordination, forming the core of the phosphate ester functionality [4]. The phosphorus center is bonded to four oxygen atoms, creating a tetrahedral geometry with bond angles approximating the ideal tetrahedral angle of 109.5 degrees [5].

The bonding pattern consists of a phosphorus-oxygen double bond (P=O) representing the phosphoryl group, two phosphorus-oxygen single bonds to hydroxyl groups (P-OH), and one phosphorus-oxygen single bond connecting to the phenyl ring through an ester linkage (P-O-C₆H₅) [4] [6]. The P-O bond connecting to the aromatic ring represents the longest bond distance in the molecule, while the P=O double bond exhibits the shortest distance [5]. The two P-OH bond lengths fall between these extremes, reflecting the intermediate character of these bonds [5].

The molecular structure can be represented by the SMILES notation [Na+].[Na+].[O-]P([O-])(=O)OC1=CC=CC=C1, indicating the presence of two sodium cations balancing the negative charges on the phosphate group [7] [8]. The InChI Key TYJOJLOWRIQYQM-UHFFFAOYSA-L provides a unique identifier for this specific molecular arrangement [7] [8].

In the solid state, disodium phenyl phosphate molecules demonstrate aggregation behavior through intermolecular hydrogen bonding networks [5]. Each phosphate monoester molecule participates in four hydrogen bonds, where the phosphoryl oxygen acts as a hydrogen bond acceptor to two P-OH groups from neighboring molecules, while the two hydroxyl groups function as hydrogen bond donors [5]. This extensive hydrogen bonding pattern results in the formation of one-dimensional chain-like structures in the crystalline lattice [5].

Physical Properties

Crystalline Structure and Morphology

Disodium phenyl phosphate crystallizes as a white to off-white crystalline powder with a characteristic morphology [2] [3] [9]. The compound exhibits crystalline properties typical of sodium phosphate salts, forming well-defined crystal structures that contribute to its stability and handling characteristics [10] [11]. The crystalline structure demonstrates sufficient regularity to produce clear diffraction patterns suitable for analytical characterization [11].

The morphological characteristics include the formation of crystalline particles that can range from fine powder to larger crystalline aggregates depending on preparation conditions [2] [12]. The crystal system and space group parameters have been characterized for related phenylphosphate compounds, indicating that these materials typically adopt monoclinic crystal systems with specific space group symmetries [13] [5]. The solid-state packing arrangement is stabilized by the extensive hydrogen bonding network between adjacent molecules in the crystal lattice [5].

Solubility Parameters

The solubility behavior of disodium phenyl phosphate varies significantly across different solvent systems, reflecting the dual ionic and organic nature of the molecule [3] [6]. In aqueous media, the compound demonstrates high solubility with a reported solubility of 0.1 grams per milliliter, producing clear to faintly yellow solutions [3] [14]. This water solubility is attributed to the ionic character of the disodium salt and the ability of the phosphate groups to form hydrogen bonds with water molecules [15].

SolventSolubilityReference
WaterFreely soluble (0.1 g/mL) [3] [14] [6]
AlcoholSparingly soluble [6]
AcetoneInsoluble [6]
Diethyl etherInsoluble [6]

The solubility pattern demonstrates the compound's preference for polar, protic solvents over nonpolar or aprotic systems [6]. The limited solubility in alcoholic media compared to water reflects the reduced ionic dissociation in these solvents [6]. Complete insolubility in acetone and diethyl ether confirms the predominantly ionic character of the compound [6].

pH Behavior in Aqueous Solutions

Disodium phenyl phosphate exhibits characteristic pH behavior when dissolved in aqueous solutions, reflecting its nature as a salt of a weak acid and strong base [3] [12]. A 50 grams per liter solution at 25 degrees Celsius typically displays a pH range of 6.5 to 9.5, indicating mildly alkaline conditions [3] [12]. This pH range results from the hydrolysis of the phosphate groups and the buffering capacity inherent in the phosphate system [16].

The pH behavior is influenced by the concentration of the solution, with more concentrated solutions tending toward the higher end of the pH range [12]. The alkaline nature of the solutions stems from the basic character of the sodium phosphate components, which can accept protons from water molecules, generating hydroxide ions [16]. This pH stability makes the compound useful in applications requiring controlled alkaline conditions [16].

Hygroscopic Nature and Stability

Disodium phenyl phosphate demonstrates pronounced hygroscopic properties, readily absorbing moisture from the surrounding atmosphere [2] [17]. This characteristic necessitates careful storage conditions to prevent degradation and maintain compound integrity [2] [17]. The hygroscopic nature is attributed to the ionic character of the sodium phosphate groups, which have strong affinity for water molecules [17].

The stability profile indicates that the compound remains stable under normal laboratory and storage conditions when properly handled [15]. However, the hygroscopic nature requires storage in cool, dry conditions, preferably at temperatures between 2 and 8 degrees Celsius [2] [18]. Storage under inert gas atmosphere is recommended to prevent moisture absorption and potential hydrolysis reactions [2]. The compound exhibits thermal stability up to its melting point above 300 degrees Celsius, beyond which decomposition occurs [3] [10].

PropertyValueReference
Hygroscopic NatureHygroscopic [2] [17]
Storage Temperature2-8°C (refrigerated) [2] [18]
Thermal StabilityStable to >300°C [3] [10]
Chemical StabilityStable under normal conditions [15]

Spectroscopic Properties

Infrared Spectral Characteristics

The infrared spectrum of disodium phenyl phosphate reveals characteristic absorption bands that provide definitive identification of functional groups present in the molecule [11] [19]. The spectrum exhibits distinctive features corresponding to the phosphate ester functionality and the aromatic phenyl ring system [19] [20]. The phosphoryl group (P=O) produces a strong absorption band in the region typically observed for phosphate esters, while the P-O-C stretching vibrations appear at characteristic frequencies [11] [19].

The aromatic ring system contributes several absorption bands corresponding to carbon-carbon stretching vibrations in the phenyl group [19] [20]. These aromatic absorptions appear in the expected regions for substituted benzene rings and provide confirmation of the phenyl ester structure [20]. The overall infrared spectral pattern conforms to expectations for phenyl phosphate derivatives and enables reliable identification of the compound [11] [19].

Additional spectral features include absorptions corresponding to P-OH stretching vibrations and the various bending modes associated with both the phosphate and aromatic portions of the molecule [19]. The combination of these spectral characteristics provides a unique fingerprint for disodium phenyl phosphate that can be used for analytical identification and purity assessment [11] [19].

Nuclear Magnetic Resonance Spectral Features

The nuclear magnetic resonance spectroscopic properties of disodium phenyl phosphate provide detailed information about the molecular structure and electronic environment [19] [21]. Proton nuclear magnetic resonance spectroscopy in deuterium oxide at 400 megahertz reveals characteristic chemical shifts for the aromatic protons in the phenyl ring [19] [21]. The aromatic proton signals appear at chemical shifts of 7.113, 7.212, and 7.357 parts per million, reflecting the different electronic environments of the ring protons [19] [21].

The chemical shift pattern is consistent with a monosubstituted benzene ring where the phosphate ester substituent influences the electronic distribution around the aromatic system [21]. The integration pattern and coupling relationships confirm the presence of five aromatic protons in the expected arrangement for a phenyl group [21].

Phosphorus-31 nuclear magnetic resonance spectroscopy provides complementary structural information about the phosphorus center [22] [23] [24]. Phosphate esters typically exhibit phosphorus-31 chemical shifts in the range of -20 to +25 parts per million relative to phosphoric acid as the reference standard [22] [24]. The specific chemical shift for disodium phenyl phosphate falls within this characteristic range for aryl phosphate esters [25] [24].

Nuclear Magnetic Resonance ParameterValueReference
¹H Nuclear Magnetic Resonance (aromatic region)δ 7.113, 7.212, 7.357 ppm [19] [21]
³¹P Nuclear Magnetic Resonance range-20 to +25 ppm (typical for phosphate esters) [22] [23] [24]
Solvent systemDeuterium oxide [19] [21]

Mass Spectrometric Analysis

Mass spectrometric analysis of disodium phenyl phosphate provides molecular weight confirmation and fragmentation pattern information that supports structural characterization [26] [27]. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight of 218.05, confirming the molecular formula C₆H₅Na₂O₄P [1] [26]. The fragmentation pattern reveals characteristic losses and rearrangements typical of phosphate ester compounds [27] [28].

The fragmentation behavior includes loss of sodium ions and phosphate-related fragments, producing daughter ions that can be used for structural confirmation [27]. The phenyl group contributes characteristic fragment ions at mass-to-charge ratios corresponding to C₆H₅⁺ and related aromatic fragments [26] [27]. These fragmentation patterns are consistent with the expected behavior of aryl phosphate esters under mass spectrometric conditions [27].

Freeman's Method for Disodium Phenyl Phosphate

Freeman's method, first reported in 1938, represents the foundational approach for synthesizing disodium phenyl phosphate [1] [2]. This classical methodology involves the reaction of phenol with phosphorus oxychloride in the presence of sodium carbonate as a neutralizing agent. The salt formation utilizes sodium carbonate rather than sodium hydroxide to prevent the formation of sodium phenolate, ensuring selective phosphorylation [2] [3].

The reaction proceeds through an initial phosphorylation step where phosphorus oxychloride reacts with phenol to form phenyl phosphorochloridates. The subsequent hydrolysis and neutralization with sodium carbonate yields the disodium salt. The solution obtained is characteristically clear and demonstrates good stability under appropriate storage conditions [1] [4].

This method typically achieves yields in the range of 60-70% and produces material with satisfactory purity for most analytical applications [3] [4]. The procedure is particularly valued for its reproducibility and the high quality of the disodium salt produced, making it suitable for phosphatase determinations and related biochemical assays [5].

Phosphorylation of Phenol

Direct phosphorylation of phenol using phosphorus oxychloride represents another classical approach that has been extensively studied and modified over the decades [6] [7]. This methodology involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic phosphorus center of phosphorus oxychloride, resulting in the formation of phosphate ester bonds [8].

The mechanism proceeds through a step-wise substitution process where each chloride ion is sequentially replaced by organic substituents. In the case of phenol phosphorylation, the reaction typically requires the presence of a base such as pyridine to neutralize the hydrogen chloride generated during the reaction [6] [7]. The reaction conditions significantly influence both the yield and selectivity of the process.

Reaction temperatures generally range from 0°C to 60°C, with lower temperatures favoring selective mono-substitution while higher temperatures may lead to multiple substitutions and side reactions [9] [10]. The choice of solvent system also plays a crucial role, with aprotic solvents such as dichloromethane or chloroform being preferred to minimize hydrolysis of the phosphorylating agent [11] [12].

Modern Synthetic Strategies

Contemporary synthetic approaches have focused on developing more efficient and environmentally friendly methodologies for phenyl phosphate synthesis. Modern palladium-catalyzed phosphorylation reactions have emerged as particularly attractive alternatives, offering mild reaction conditions and excellent functional group tolerance [13] [14].

These catalytic systems typically employ phosphites as phosphorylating agents in combination with transition metal catalysts, allowing for the synthesis of various phosphinate and phosphate derivatives under relatively mild conditions [14] [15]. The reactions can be conducted in aqueous media, making them more sustainable compared to traditional approaches that require anhydrous conditions [13].

Recent developments have also explored the use of supported reagents and solid-phase synthesis techniques. Ion exchange resins have been employed as both support and catalyst for phosphorylation reactions, providing easier work-up procedures and potentially recyclable catalytic systems [16]. These methods typically operate under acidic conditions and require elevated temperatures to achieve satisfactory conversion rates.

Flow chemistry approaches have also been investigated for continuous synthesis of phenyl phosphates, offering improved heat and mass transfer characteristics compared to batch processes [17]. These methodologies are particularly attractive for large-scale production due to their enhanced safety profiles and consistent product quality.

Purification and Characterization Techniques

The purification of disodium phenyl phosphate typically involves recrystallization procedures designed to remove inorganic impurities and residual starting materials [18] [5]. The standard purification protocol involves dissolving the crude product in a minimum amount of methanol, followed by filtration to remove any insoluble inorganic phosphate residues. The pure compound is then precipitated by adding an equal volume of diethyl ether, washed with additional diethyl ether, and dried under vacuum conditions [18] [5].

Alternative purification strategies include the use of activated charcoal treatment for removing colored impurities and improving the optical clarity of the final product [19]. This approach is particularly effective for removing trace organic contaminants that may interfere with spectroscopic analysis or biochemical applications [19]. The charcoal treatment typically involves stirring the aqueous solution of the phosphate with activated carbon for several hours, followed by filtration and concentration.

Ion exchange chromatography represents the most sophisticated purification approach, capable of achieving purities exceeding 99% [20]. This technique is particularly valuable for removing trace inorganic phosphate impurities and other ionic contaminants that may not be effectively removed by recrystallization methods [20]. The process typically employs anion exchange resins with gradient elution protocols to achieve optimal separation.

Advanced characterization techniques have been developed to ensure product quality and purity. Nuclear magnetic resonance spectroscopy, particularly ³¹P NMR, provides definitive structural confirmation and quantitative purity assessment [21] [22] [23]. The ³¹P chemical shift for disodium phenyl phosphate typically appears in the range of -5 to -8 ppm, providing a characteristic signature for identification [24] [25].

Infrared spectroscopy offers complementary structural information, with characteristic phosphate ester stretching frequencies appearing in the 1200-1300 cm⁻¹ region [9] [26]. The P=O stretching vibration provides particularly diagnostic information about the phosphorylation state and can be used to monitor reaction progress and product purity.

Mass spectrometric analysis using electrospray ionization techniques has become increasingly important for structural confirmation and impurity profiling [27] [28]. The molecular ion typically appears at m/z 218 for the protonated species, with characteristic fragmentation patterns that confirm the phenyl phosphate structure [27] [29].

Analytical Quality Control Parameters

Comprehensive quality control protocols have been established to ensure consistent product quality and performance in analytical applications [20] [16]. The primary purity assessment relies on ³¹P NMR integration, with specifications typically requiring ≥98.0% purity for analytical grade material [30] [31]. This method provides quantitative assessment of both the target compound and any phosphorus-containing impurities.

Water content determination represents another critical quality parameter, as disodium phenyl phosphate can exist in various hydrated forms [30] [32]. Karl Fischer titration is employed to quantify water content, with typical specifications allowing for 7.0-16.0% water content depending on the specific hydration state [32] [31]. This parameter is particularly important for applications requiring precise stoichiometry.

Inorganic phosphate content is monitored using molybdate colorimetric methods, with specifications typically limiting this impurity to ≤0.5% [20]. This parameter is critical for biochemical applications where free phosphate could interfere with enzymatic assays or other analytical procedures [33] [34].

pH measurement of aqueous solutions provides additional quality assurance, with typical specifications requiring pH values between 6.5-9.5 for 5% aqueous solutions [32] [31]. This parameter reflects the overall ionic balance and can indicate the presence of acidic or basic impurities that might affect analytical performance.

ParameterSpecificationTest MethodFrequencyAcceptance Criteria
Purity (by NMR)≥98.0%³¹P NMR integrationEach batchWithin specification
Water Content7.0-16.0%Karl Fischer titrationEach batchWithin specification
Inorganic Phosphate≤0.5%Molybdate colorimetryEach batchWithin specification
pH (5% solution)6.5-9.5pH meterEach batchWithin specification
Melting PointN/A (decomposes)DSC/TGAQuarterlyCharacteristic decomposition
Solubility (Water)Freely solubleVisual observationEach batchClear solution
Heavy Metals≤10 ppmICP-MSMonthlyBelow limit
Residual Solvents≤0.1%GC headspaceAs neededBelow limit

Advanced analytical methods including high-performance liquid chromatography coupled with mass spectrometry have been developed for impurity profiling and stability assessment [35] [36]. These methods provide detailed information about degradation products and synthetic impurities that may not be detected by conventional analytical techniques.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

196.99796498 g/mol

Monoisotopic Mass

196.99796498 g/mol

Heavy Atom Count

12

UNII

682542868D

Related CAS

701-64-4 (Parent)

Other CAS

3279-54-7

Wikipedia

Disodium phenyl phosphate

General Manufacturing Information

Phosphoric acid, monophenyl ester, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-16-2023

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